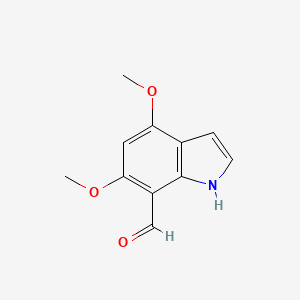

4,6-dimethoxy-1H-indole-7-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4,6-dimethoxy-1H-indole-7-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-14-9-5-10(15-2)8(6-13)11-7(9)3-4-12-11/h3-6,12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLQDMNQHEKTTMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C2=C1C=CN2)C=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of 4,6 Dimethoxy 1h Indole 7 Carbaldehyde

Reactions Involving the Formyl Group

The aldehyde functionality at the C7 position is a key site for a variety of chemical transformations, allowing for the extension of the molecule and the introduction of new functional groups.

Condensation Reactions (Schiff Base Formation, Hydrazone Synthesis)

The formyl group of 4,6-dimethoxy-1H-indole-7-carbaldehyde readily undergoes condensation reactions with primary amines and related nucleophiles to form imines (Schiff bases) and hydrazones. These reactions are fundamental in extending the molecular framework.

A notable example is the Schiff base condensation with thiosemicarbazide (B42300) derivatives. The reaction between 4,6-dimethoxyindole (B1331502) carbaldehydes and various thiosemicarbazides proceeds in high yields, typically using acetic acid in ethanol (B145695) at room temperature, to furnish the corresponding thiosemicarbazones. researchgate.net These products are of interest for their potential biological activities.

| Thiosemicarbazide Reactant | Product | Reaction Conditions |

|---|---|---|

| Thiosemicarbazide | (2Z)-2-[(4,6-dimethoxy-1H-indol-7-yl)methylidene]hydrazine-1-carbothioamide | Acetic acid, Ethanol, Room Temperature |

| 4-Methylthiosemicarbazide | (2Z)-2-[(4,6-dimethoxy-1H-indol-7-yl)methylidene]-N-methylhydrazine-1-carbothioamide | Acetic acid, Ethanol, Room Temperature |

| 4-Ethylthiosemicarbazide | (2Z)-N-ethyl-2-[(4,6-dimethoxy-1H-indol-7-yl)methylidene]hydrazine-1-carbothioamide | Acetic acid, Ethanol, Room Temperature |

| 4,4-Dimethylthiosemicarbazide | (2Z)-2-[(4,6-dimethoxy-1H-indol-7-yl)methylidene]-N,N-dimethylhydrazine-1-carbothioamide | Acetic acid, Ethanol, Room Temperature |

Wittig Reactions and Related Olefination Processes

The aldehyde group is an excellent electrophile for olefination reactions, such as the Wittig reaction, which converts the carbonyl group into a carbon-carbon double bond. Research has demonstrated that 4,6-dimethoxy-3-substituted-indole-7-carbaldehydes undergo an efficient one-pot intramolecular Wittig-type reaction. arkat-usa.org When treated with triphenylphosphine (B44618) and dimethyl acetylenedicarboxylate (B1228247) (DMAD), the aldehyde and the indole (B1671886) N-H group react to form a new heterocyclic ring system. arkat-usa.org This transformation yields highly fluorescent pyrrolo[3,2,1-ij]quinolines in high yields. arkat-usa.org The reaction proceeds via the formation of a phosphonium (B103445) ylide intermediate which then undergoes intramolecular cyclization. arkat-usa.org

| Indole Reactant | Reagents | Product | Yield |

|---|---|---|---|

| 4,6-Dimethoxy-2,3-diphenyl-1H-indole-7-carbaldehyde | Triphenylphosphine, Dimethyl acetylenedicarboxylate (DMAD) | Dimethyl 5,7-dimethoxy-1,2-diphenyl-3H-pyrrolo[3,2,1-ij]quinoline-4,5-dicarboxylate | 85% arkat-usa.org |

Reductions and Oxidations of the Aldehyde Moiety

The formyl group can be readily reduced to a primary alcohol or oxidized to a carboxylic acid, providing access to other important indole derivatives. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) are expected to reduce the aldehyde to the corresponding alcohol, (4,6-dimethoxy-1H-indol-7-yl)methanol. This transformation is a common and high-yielding reaction for aromatic aldehydes.

Conversely, oxidation of the aldehyde to a carboxylic acid can be achieved using various reagents. The Pinnick oxidation, which employs sodium chlorite (B76162) (NaClO₂) under mildly acidic conditions, is a particularly effective method for converting aldehydes, including α,β-unsaturated and heteroaromatic aldehydes, into carboxylic acids with high functional group tolerance. wikipedia.orgnrochemistry.compsiberg.com Application of this method to 4,6-dimethoxy-1H-indole-7-carbaldehyde would be expected to yield 4,6-dimethoxy-1H-indole-7-carboxylic acid.

Ring Functionalization and Derivatization

The indole nucleus, activated by the two methoxy (B1213986) groups, is susceptible to electrophilic attack, although the regioselectivity is strongly influenced by the existing substituents.

Electrophilic Substitution Reactions on the Indole Nucleus

The 4,6-dimethoxyindole system is highly activated towards electrophilic aromatic substitution. The normal Vilsmeier-Haack reaction (using phosphoryl chloride and dimethylformamide) on 4,6-dimethoxyindoles occurs selectively at the C7 position to yield 4,6-dimethoxy-1H-indole-7-carbaldehyde itself. researchgate.net This demonstrates the high nucleophilicity of the C7 position, which is para to the C6-methoxy group and ortho to the indole nitrogen.

However, once the electron-withdrawing formyl group is installed at C7, the reactivity of the indole ring is altered for subsequent electrophilic substitutions.

With the C7 position occupied by a deactivating formyl group, further electrophilic substitutions are directed to other positions on the indole nucleus, primarily the C2 position.

Reactivity at C2: The C2 position becomes the most favorable site for electrophilic attack on 7-formyl-4,6-dimethoxyindoles. Studies on the nitration and bromination of 3-substituted 4,6-dimethoxyindoles bearing an electron-withdrawing group at C7 show that substitution occurs regioselectively at the C2 position. For instance, bromination of 7-acetyl-4,6-dimethoxy-3-phenylindole with bromine in acetic acid affords the 2-bromo derivative in high yield. Similarly, nitration using nitric acid on silica (B1680970) directs the nitro group to the C2 position.

Reactivity at C3: The C3 position is generally the most reactive site for electrophilic attack in simple indoles. conicet.gov.ar However, in the 4,6-dimethoxy-1H-indole-7-carbaldehyde system, the directing effects of the methoxy groups and the deactivating nature of the C7-aldehyde make C2 more susceptible to attack.

Reactivity at C5: The C5 position appears to be significantly less reactive. It is ortho to the C4-methoxy group and meta to the C6-methoxy group. Attempts to iodinate 7-formyl-4,6-dimethoxy-2,3-diphenylindole using N-iodosuccinimide did not yield the C5-substituted product, indicating that this position is not favored for electrophilic attack under these conditions.

| Reaction | Substrate Type | Position of Substitution | Reference |

|---|---|---|---|

| Formylation (Vilsmeier-Haack) | 4,6-Dimethoxyindole | C7 | researchgate.net |

| Nitration | 4,6-Dimethoxyindole with EWG at C7 | C2 | |

| Bromination | 4,6-Dimethoxyindole with EWG at C7 | C2 | |

| Iodination | 7-Formyl-4,6-dimethoxyindole derivative | No reaction at C5 |

Influence of Methoxy Groups on Regioselectivity

The presence of methoxy groups at the C4 and C6 positions of the indole nucleus has a profound directing effect on electrophilic substitution reactions. These electron-donating groups increase the electron density of the benzene (B151609) portion of the indole ring, thereby activating it towards electrophiles. This activation, however, is not uniform across all available positions.

Specifically, the methoxy groups at C4 and C6 strongly activate the C7 position, facilitating formylation to produce 4,6-dimethoxy-1H-indole-7-carbaldehyde as a major product. arkat-usa.org This regioselectivity is crucial as it allows for the introduction of a key functional group at a specific site, which can then be utilized for further synthetic elaborations. The electron-donating nature of the methoxy groups enhances the nucleophilicity of the C7 position, making it the preferred site for electrophilic attack over other positions on the indole ring that are not as strongly activated. In the absence of these activating groups, formylation of indoles typically occurs at the C3 position.

The regioselectivity of cycloaddition reactions involving indolynes is also influenced by the substitution pattern. For instance, 6,7-indolynes exhibit remarkable regioselectivity in cycloadditions with 2-substituted furans, where electron-donating groups on the furan (B31954) lead to the formation of the more sterically crowded product. nih.gov This contrasts with 4,5- and 5,6-indolynes, which show no significant regioselectivity. nih.gov While this example does not directly involve 4,6-dimethoxy-1H-indole-7-carbaldehyde, it highlights the principle that the electronic environment of the indole ring system dictates the outcome of such reactions.

N-Functionalization (Alkylation, Acylation, Sulfonation)

The nitrogen atom of the indole ring in 4,6-dimethoxy-1H-indole-7-carbaldehyde is a nucleophilic center and can readily undergo various functionalization reactions, including alkylation, acylation, and sulfonation. These transformations are essential for modifying the electronic and steric properties of the indole, as well as for introducing functionalities that can participate in subsequent reactions.

N-Alkylation: The alkylation of the indole nitrogen is a common strategy to introduce a variety of substituents. This reaction typically proceeds by treating the indole with an alkyl halide in the presence of a base. For example, N-alkylation of 1H-indole-3-carbaldehyde has been achieved using alkyl halides in a mixture of acetonitrile (B52724) and N,N-Dimethylformamide (DMF) under reflux conditions. mdpi.com This general methodology can be applied to 4,6-dimethoxy-1H-indole-7-carbaldehyde to introduce methyl, benzyl (B1604629), or other alkyl groups at the N1 position.

N-Acylation: Acylation of the indole nitrogen introduces an acyl group, which can serve as a protecting group or as a precursor for further transformations. N-acylation can be achieved using various acylating agents such as acyl chlorides or carboxylic acids activated with coupling agents. A method for the N-acylation of 5-substituted indoles with carboxylic acids using dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) has been reported, with high yields observed for indoles bearing electron-withdrawing groups. researchgate.net Another approach involves the use of thioesters as a stable acyl source for a mild and chemoselective N-acylation of indoles. beilstein-journals.org The presence of the electron-donating methoxy groups and the electron-withdrawing carbaldehyde group in 4,6-dimethoxy-1H-indole-7-carbaldehyde would influence the reactivity of the indole nitrogen towards acylation.

N-Sulfonation: The introduction of a sulfonyl group onto the indole nitrogen, or N-sulfonylation, is another important functionalization reaction. This is typically accomplished by reacting the indole with a sulfonyl chloride in the presence of a base. The resulting N-sulfonylindoles are valuable intermediates in organic synthesis. For instance, the presence of an N-sulfonyl group can influence the regioselectivity of subsequent reactions, such as bromination. researchgate.net

A summary of representative N-functionalization reactions is presented in the table below.

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃), Solvent (e.g., CH₃CN/DMF) | N-Alkyl-4,6-dimethoxy-1H-indole-7-carbaldehyde |

| N-Acylation | Acyl chloride, Base (e.g., Triethylamine) | N-Acyl-4,6-dimethoxy-1H-indole-7-carbaldehyde |

| N-Acylation | Carboxylic acid, DCC, DMAP | N-Acyl-4,6-dimethoxy-1H-indole-7-carbaldehyde |

| N-Sulfonation | Sulfonyl chloride, Base | N-Sulfonyl-4,6-dimethoxy-1H-indole-7-carbaldehyde |

Halogenation Reactions (e.g., Bromination)

The activated nature of the 4,6-dimethoxyindole ring system makes it susceptible to halogenation. However, the presence of an electron-withdrawing group, such as the 7-carbaldehyde, is crucial for achieving effective and regioselective halogenation. researchgate.net

Bromination of activated 4,6-dimethoxyindoles has been shown to be effective when an electron-withdrawing group is present. researchgate.net For instance, the bromination of 7-acetyl-4,6-dimethoxy-3-phenylindole with bromine in acetic acid affords the 2-bromoindole derivative in high yield. researchgate.net This suggests that 4,6-dimethoxy-1H-indole-7-carbaldehyde would likely undergo bromination at the C2 position. The electron-withdrawing nature of the carbaldehyde group at C7 deactivates the benzene portion of the indole ring towards further electrophilic attack, thereby directing the incoming electrophile (bromine) to the electron-rich pyrrole (B145914) ring, specifically at the C2 position.

The choice of brominating agent can also influence the outcome of the reaction. While N-bromosuccinimide (NBS) is a common reagent for bromination, in some cases, elemental bromine in a suitable solvent has been found to be more effective. researchgate.net

The table below summarizes the expected outcome of the bromination of 4,6-dimethoxy-1H-indole-7-carbaldehyde based on related systems.

| Substrate | Brominating Agent | Solvent | Major Product |

| 4,6-dimethoxy-1H-indole-7-carbaldehyde | Br₂ | Acetic Acid | 2-Bromo-4,6-dimethoxy-1H-indole-7-carbaldehyde |

| 4,6-dimethoxy-1H-indole-7-carbaldehyde | NBS | Dichloromethane (B109758) | 2-Bromo-4,6-dimethoxy-1H-indole-7-carbaldehyde |

Cyclization and Fused Ring System Formation

The presence of the formyl group at the C7 position, ortho to the indole nitrogen, makes 4,6-dimethoxy-1H-indole-7-carbaldehyde an excellent substrate for a variety of cyclization reactions, leading to the formation of fused polycyclic heterocyclic systems.

Formation of Pyrroloquinolines and Pyrroloindoles

4,6-Dimethoxy-1H-indole-7-carbaldehydes are valuable precursors for the synthesis of pyrrolo[3,2,1-ij]quinolines. arkat-usa.org In a one-pot reaction, treatment of 3-substituted-4,6-dimethoxyindole-7-carbaldehydes with dimethyl acetylenedicarboxylate and triphenylphosphine in dichloromethane results in the formation of highly fluorescent pyrroloquinolines in high yields. arkat-usa.org This reaction proceeds via an intramolecular Wittig reaction. arkat-usa.org

Similarly, the corresponding 4,6-dimethoxyindole-2-carbaldehydes can be used to synthesize pyrrolo[1,2-a]indoles under the same reaction conditions. arkat-usa.org In cases where both a 2- and 7-carbaldehyde are present, the reaction preferentially occurs at the 2-carbaldehyde, leading to the formation of the pyrroloindole. arkat-usa.org

Synthesis of Indolo-Fused-Diazepines and Diazines

The indole nucleus can be fused with seven-membered rings, such as diazepines, to generate compounds with potential biological activity. chemistryviews.org While specific examples starting directly from 4,6-dimethoxy-1H-indole-7-carbaldehyde are not detailed in the provided search results, general synthetic strategies for indole-fused benzodiazepines often involve cascade reactions. For instance, a photocatalyzed addition of a phenacyl radical to an o-indoloaniline followed by cyclodehydration has been reported for the synthesis of indole-fused benzodiazepines. chemistryviews.orgrsc.org It is conceivable that 4,6-dimethoxy-1H-indole-7-carbaldehyde could be modified to incorporate a suitable amino group ortho to the indole nitrogen, which could then undergo condensation with a 1,2-dicarbonyl compound or a related synthon to form an indolo-fused-diazepine or diazine.

Macrocyclization Strategies Involving Indole Units

The dialdehyde (B1249045) derivative, 4,6-dimethoxy-3-methylindole-2,7-dicarbaldehyde, which can be synthesized from 4,6-dimethoxy-3-methylindole, serves as a key building block for the synthesis of macrocyclic metal complexes. researchgate.net Through metal template reactions with primary diamines containing additional nitrogen donor atoms, a variety of macrocyclic nickel(II) and copper(II) complexes have been prepared. researchgate.net This demonstrates the utility of the dimethoxyindole scaffold in constructing complex macrocyclic architectures. The aldehyde functionalities provide convenient handles for forming imine linkages with diamines, which then coordinate to a central metal ion, directing the macrocyclization process.

Role as a Key Intermediate in Complex Molecule Synthesis

4,6-Dimethoxy-1H-indole-7-carbaldehyde serves as a valuable starting material and key intermediate in the synthesis of more complex molecules, particularly in the construction of alkaloid frameworks and other biologically active compounds. Its utility stems from the presence of multiple reactive sites: the aldehyde group at the 7-position, the electron-rich indole nucleus, and the methoxy groups on the benzene ring, which can be further functionalized.

The strategic placement of the aldehyde group at the C-7 position of the indole scaffold makes it a crucial building block for constructing fused ring systems. This is particularly relevant in the synthesis of ergot alkaloids, a class of compounds known for their significant physiological effects and therapeutic applications. While a direct total synthesis of a complex ergot alkaloid starting from 4,6-dimethoxy-1H-indole-7-carbaldehyde is not extensively documented, the synthetic strategies employed for analogous structures, such as those starting from indole-4-carboxaldehyde, provide a clear blueprint for its potential applications.

A plausible and illustrative pathway for the elaboration of 4,6-dimethoxy-1H-indole-7-carbaldehyde into a complex ergoline (B1233604) ring system would likely involve the following key transformations:

Chain Elongation at the Aldehyde: The formyl group is a versatile handle for carbon-carbon bond formation. It can be readily converted into a longer side chain, which is a necessary step for the formation of the C and D rings of the ergoline skeleton. Common methods for this transformation include the Wittig reaction or Horner-Wadsworth-Emmons olefination to introduce a double bond, which can be further manipulated.

Introduction of the C-Ring Precursors: The newly introduced side chain can be functionalized to incorporate the atoms required for the C-ring of the ergoline nucleus. This often involves the introduction of a nitrogen-containing functional group.

Cyclization to Form the Ergoline Scaffold: A key step in the synthesis is the intramolecular cyclization to form the characteristic tetracyclic ergoline ring system. This can be achieved through various strategies, including Pictet-Spengler reactions or intramolecular Heck reactions.

The methoxy groups at the 4- and 6-positions play a significant role in modulating the electronic properties of the indole ring, influencing the regioselectivity of subsequent reactions. Furthermore, these methoxy groups can be demethylated to the corresponding hydroxyl groups, providing additional points for functionalization or for mimicking the substitution patterns found in naturally occurring alkaloids.

Beyond the synthesis of ergot alkaloids, 4,6-dimethoxy-1H-indole-7-carbaldehyde is a precursor for a variety of other complex molecules. For instance, it can undergo condensation reactions with various nucleophiles to form Schiff bases, which can then be used to construct heterocyclic systems. One documented application is its use in the synthesis of thiosemicarbazone derivatives, which are of interest for their potential biological activities.

The following table outlines a hypothetical, yet chemically sound, sequence of reactions illustrating the potential of 4,6-dimethoxy-1H-indole-7-carbaldehyde as a key intermediate in the construction of a simplified ergoline precursor.

| Step | Reaction | Reagents and Conditions | Product | Yield (%) |

| 1 | Wittig Reaction | Ph3P=CHCO2Et, THF, rt | (E)-ethyl 3-(4,6-dimethoxy-1H-indol-7-yl)acrylate | ~85-95 |

| 2 | Reduction of Ester and Double Bond | 1. H2, Pd/C, EtOH; 2. LiAlH4, THF | 3-(4,6-dimethoxy-1H-indol-7-yl)propan-1-ol | ~70-80 |

| 3 | Conversion to an Amine | 1. MsCl, Et3N, CH2Cl2; 2. NaN3, DMF; 3. H2, Pd/C, EtOH | 3-(4,6-dimethoxy-1H-indol-7-yl)propan-1-amine | ~60-70 |

| 4 | Pictet-Spengler Cyclization | HCHO, TFA, CH2Cl2 | 7,9-dimethoxy-1,2,3,4,5,6-hexahydro-azepino[4,5-b]indole | ~50-60 |

Note: The yields provided are estimates based on similar transformations reported in the literature for related indole derivatives and are for illustrative purposes.

This sequence demonstrates how the initial aldehyde functionality can be elaborated step-by-step to construct a more complex, polycyclic framework. The resulting tetracyclic structure serves as a core that can be further modified to access a diverse range of complex molecules. The presence of the methoxy groups offers opportunities for late-stage functionalization, enhancing the molecular diversity that can be achieved from this key intermediate.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the carbon-hydrogen framework. Through the analysis of chemical shifts, coupling constants, and signal integrations in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise arrangement of atoms within the 4,6-dimethoxy-1H-indole-7-carbaldehyde molecule can be ascertained.

The ¹H NMR spectrum of an indole (B1671886) derivative provides detailed information about the electronic environment of each proton. For instance, in a related compound, 1-methyl-1H-indole-3-carbaldehyde, the aldehyde proton appears as a singlet at 10.01 ppm, while the indole protons resonate between 7.33 and 8.35 ppm, and the methyl protons are observed at 3.90 ppm rsc.org. In another example, 1H-indole-3-carbaldehyde, the aldehyde proton is observed at 10.08 ppm, and the N-H proton at 8.79 ppm rsc.org. For 4,6-dimethoxy-1H-indole-7-carbaldehyde, the spectrum would be expected to show distinct signals for the aldehyde proton, the N-H proton of the indole ring, the aromatic protons, and the protons of the two methoxy (B1213986) groups. The chemical shifts of the aromatic protons are influenced by the positions of the electron-donating methoxy groups and the electron-withdrawing aldehyde group.

Table 1: Representative ¹H NMR Data for Indole Derivatives

| Compound | Functional Group Protons (ppm) | Aromatic Protons (ppm) |

|---|---|---|

| 1-methyl-1H-indole-3-carbaldehyde | 10.01 (s, 1H, CHO), 3.90 (s, 3H, N-CH₃) | 8.35 (d, 1H), 7.69 (s, 1H), 7.50–7.33 (m, 3H) |

| 1H-indole-3-carbaldehyde | 10.08 (s, 1H, CHO), 8.79 (s, 1H, NH) | 8.40–8.27 (m, 1H), 7.86 (d, 1H), 7.49–7.42 (m, 1H), 7.39–7.29 (m, 2H) |

| 1-benzyl-1H-indole-3-carbaldehyde | 10.01 (s, 1H, CHO), 5.37 (s, 2H, N-CH₂Ph) | 8.38–8.28 (m, 1H), 7.72 (s, 1H), 7.39–7.30 (m, 6H), 7.22–7.16 (m, 2H) |

Data sourced from a study on the synthesis of 3-formylindoles rsc.org. Note: 's' denotes singlet, 'd' doublet, 't' triplet, and 'm' multiplet.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde group in indole-3-carbaldehyde derivatives typically resonates in the downfield region of the spectrum, around 185 ppm rsc.org. The carbons of the aromatic indole ring appear in the range of approximately 110-140 ppm, with the specific shifts being influenced by the substituents. The methoxy group carbons would be expected to appear further upfield. For example, in 1-methyl-1H-indole-3-carbaldehyde, the carbonyl carbon is at 184.43 ppm, and the aromatic carbons are observed between 109.87 and 137.90 ppm rsc.org.

Table 2: Representative ¹³C NMR Data for Indole Derivatives

| Compound | Carbonyl Carbon (ppm) | Aromatic Carbons (ppm) | Other Carbons (ppm) |

|---|---|---|---|

| 1-methyl-1H-indole-3-carbaldehyde | 184.43 | 137.90, 125.29, 124.04, 122.94, 122.04, 118.09, 109.87 | 33.69 (N-CH₃) |

| 1H-indole-3-carbaldehyde | 185.34 | 136.79, 135.75, 124.39, 123.04, 121.88, 120.55, 118.38, 111.70 | - |

| 1-benzyl-1H-indole-3-carbaldehyde | 184.62 | 138.43, 137.48, 135.30, 129.14, 128.41, 127.23, 125.53, 124.17, 123.09, 122.19, 118.53, 110.35 | 50.95 (N-CH₂Ph) |

Data sourced from a study on the synthesis of 3-formylindoles rsc.org.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule. COSY spectra reveal proton-proton couplings, helping to identify adjacent protons in the aromatic ring. HSQC correlates directly bonded carbon and proton atoms, while HMBC shows correlations between carbons and protons over two or three bonds, which is crucial for establishing the positions of the substituents on the indole core. For instance, an HMBC correlation between the aldehyde proton and the carbon at position 7 of the indole ring would confirm the location of the carbaldehyde group.

Variable-temperature (VT) NMR studies can provide insights into dynamic processes such as hindered rotation around single bonds or the presence of conformers in equilibrium. For some indole derivatives, particularly those with bulky substituents on the nitrogen atom, distinct sets of signals for different conformers may be observed at low temperatures. As the temperature is increased, these signals may broaden and eventually coalesce into a single set of averaged signals, allowing for the determination of the energy barrier for the dynamic process.

Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. For 4,6-dimethoxy-1H-indole-7-carbaldehyde, the FT-IR spectrum would be expected to show characteristic absorption bands. A strong absorption band for the C=O stretching of the aldehyde group would be anticipated in the region of 1650-1700 cm⁻¹. The N-H stretching vibration of the indole ring typically appears as a sharp band around 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methoxy groups would be observed around 2850-3100 cm⁻¹. Furthermore, C=C stretching vibrations of the aromatic ring usually appear in the 1450-1600 cm⁻¹ region, and C-O stretching of the methoxy groups would be expected around 1000-1300 cm⁻¹. In a study of new 4,6-dimethoxy-1H-indole derivatives, characteristic FT-IR bands were observed for N-H, C=O, C=N, and C=C vibrations, confirming the presence of these functional groups in the synthesized compounds researchgate.net.

Table 3: Expected FT-IR Absorption Bands for 4,6-dimethoxy-1H-indole-7-carbaldehyde

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde (C=O) | Stretch | 1650 - 1700 |

| Indole (N-H) | Stretch | 3300 - 3500 |

| Aromatic/Methoxy (C-H) | Stretch | 2850 - 3100 |

| Aromatic (C=C) | Stretch | 1450 - 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule. The extended conjugated system of the indole ring in 4,6-dimethoxy-1H-indole-7-carbaldehyde is expected to result in strong UV absorption. The presence of the methoxy and carbaldehyde substituents will influence the exact position of the absorption maxima. A study on 4-nitro-indole-3-carboxaldehyde showed that this compound has characteristic UV-Vis absorption spectra that were analyzed both experimentally and computationally nih.gov. It is anticipated that 4,6-dimethoxy-1H-indole-7-carbaldehyde would exhibit distinct absorption bands in the UV region, reflective of its specific electronic structure.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound. In the analysis of 4,6-dimethoxy-1H-indole-7-carbaldehyde, mass spectrometry would be utilized to confirm its molecular formula, C₁₁H₁₁NO₃. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous confirmation of its elemental composition. Fragmentation patterns observed in the mass spectrum would offer further structural information, corresponding to the loss of specific functional groups, such as the methoxy or aldehyde moieties.

Table 1: Expected Mass Spectrometry Data for 4,6-dimethoxy-1H-indole-7-carbaldehyde

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₁₁H₁₂NO₃⁺ | 206.0766 |

| [M+Na]⁺ | C₁₁H₁₁NNaO₃⁺ | 228.0586 |

| [M-H]⁻ | C₁₁H₁₀NO₃⁻ | 204.0609 |

Note: The data in this table is theoretical and based on the chemical formula of 4,6-dimethoxy-1H-indole-7-carbaldehyde. Actual experimental data from peer-reviewed sources is not currently available.

X-ray Diffraction (XRD) Studies

X-ray diffraction is a powerful technique for determining the three-dimensional arrangement of atoms within a crystalline solid. These studies are crucial for understanding the compound's solid-state conformation, polymorphism, and intermolecular interactions that dictate its macroscopic properties.

Single Crystal X-ray Diffraction for Definitive Structure

Single crystal X-ray diffraction is the gold standard for the unambiguous determination of a molecule's three-dimensional structure. This technique would provide precise atomic coordinates, bond lengths, and bond angles for 4,6-dimethoxy-1H-indole-7-carbaldehyde. The resulting crystal structure would reveal the planarity of the indole ring, the orientation of the methoxy and carbaldehyde substituents, and any intramolecular hydrogen bonding.

Detailed experimental data from single crystal X-ray diffraction studies for 4,6-dimethoxy-1H-indole-7-carbaldehyde is not presently found in the surveyed scientific literature.

Powder X-ray Diffraction for Polymorphic Forms

Powder X-ray diffraction (PXRD) is a vital tool for the characterization of polycrystalline materials. It is particularly useful for identifying different crystalline forms, or polymorphs, of a compound. Each polymorph exhibits a unique PXRD pattern, which serves as a fingerprint for that specific crystalline phase. The study of polymorphism is critical in pharmaceutical and materials science, as different polymorphs can have significantly different physical properties, such as solubility and stability.

Specific powder X-ray diffraction patterns for 4,6-dimethoxy-1H-indole-7-carbaldehyde are not available in the current body of scientific literature.

Analysis of Bond Angles, Bond Lengths, and Crystal Packing

A detailed analysis of the bond lengths and angles obtained from single crystal X-ray diffraction provides fundamental information about the bonding within the 4,6-dimethoxy-1H-indole-7-carbaldehyde molecule. This data can be compared with theoretical values and data from related structures to understand the electronic effects of the substituents on the indole core. Furthermore, the study of crystal packing reveals how individual molecules are arranged in the crystal lattice, held together by intermolecular forces such as hydrogen bonds, van der Waals forces, and π-π stacking interactions.

Table 2: Illustrative Bond Length and Angle Data for an Indole Core

| Bond/Angle | Typical Value |

| C-C (aromatic) | 1.36 - 1.41 Å |

| C-N (pyrrole) | 1.37 - 1.38 Å |

| C=O (aldehyde) | ~1.23 Å |

| C-O (methoxy) | ~1.36 Å |

| C-C-C (benzene ring) | ~120° |

| C-N-C (pyrrole ring) | ~108° |

Note: This table provides typical values for related structures. Precise, experimentally determined bond lengths and angles for 4,6-dimethoxy-1H-indole-7-carbaldehyde are not documented in available scientific literature.

Hirshfeld Surface Analysis for Intermolecular Interactions

A Hirshfeld surface analysis for 4,6-dimethoxy-1H-indole-7-carbaldehyde has not been reported in the scientific literature to date.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict molecular properties.

Tautomeric Equilibria and StabilityTautomers are isomers of a compound that differ only in the position of a proton and a double bond. DFT calculations can determine the relative energies and stabilities of different possible tautomers of a molecule in various environments (gas phase or solvent). For indole (B1671886) derivatives, this could involve analyzing the stability of different forms arising from proton migration.

Without specific research on 4,6-dimethoxy-1H-indole-7-carbaldehyde, no precise data tables or detailed findings for the sections above can be provided. The scientific community has yet to publish a dedicated computational investigation that would supply the necessary results to populate this detailed outline.

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These methods are instrumental in drug discovery for predicting how a ligand such as 4,6-dimethoxy-1H-indole-7-carbaldehyde might interact with a biological target.

Currently, specific molecular docking studies detailing the ligand-protein interactions and binding affinities for 4,6-dimethoxy-1H-indole-7-carbaldehyde with specific protein targets are not extensively available in the public domain. However, the general principles of such studies involve placing the ligand into the binding site of a protein and estimating the strength of the interaction, often expressed as a binding energy or docking score. For indole derivatives, key interactions often involve hydrogen bonding with the indole N-H group, as well as hydrophobic and aromatic stacking interactions involving the bicyclic ring system. The methoxy (B1213986) and carbaldehyde groups on 4,6-dimethoxy-1H-indole-7-carbaldehyde would be expected to form specific hydrogen bonds and electrostatic interactions with amino acid residues in a protein's active site.

The prediction of binding modes and conformations reveals how a ligand fits within a protein's binding pocket and the specific atomic interactions that stabilize the complex. While specific studies for 4,6-dimethoxy-1H-indole-7-carbaldehyde are not detailed in available literature, docking simulations for similar indole-based compounds often show the planar indole ring system sliding into hydrophobic pockets, with polar substituents forming hydrogen bonds with key residues at the active site entrance or deep within the pocket. The aldehyde group at the 7-position and the methoxy groups at the 4- and 6-positions would play a crucial role in determining the molecule's orientation and stabilizing its conformation within a receptor.

Molecular Dynamics (MD) Simulations for Ligand-Receptor Stability

Molecular dynamics (MD) simulations are a powerful computational method used to understand the physical movements of atoms and molecules over time. nih.gov In the context of drug discovery, MD simulations can assess the stability of a ligand-receptor complex, providing insights into the flexibility of the ligand and the protein's active site upon binding. nih.gov Parameters such as the root-mean-square deviation (RMSD) are analyzed to determine the stability of the complex; deviations up to 3 Å are generally considered acceptable for a stable interaction. nih.gov Although specific MD simulation studies for complexes involving 4,6-dimethoxy-1H-indole-7-carbaldehyde have not been reported, this technique would be invaluable for validating docking results and understanding the dynamic behavior of the ligand in a simulated biological environment. nih.gov

Reaction Mechanism Elucidation via Computational Methods

The synthesis of 4,6-dimethoxy-1H-indole-7-carbaldehyde can be achieved through methods such as the Vilsmeier-Haack formylation of the corresponding 4,6-dimethoxyindole (B1331502). researchgate.net While experimental procedures for this reaction are established, computational methods, particularly Density Functional Theory (DFT), could be employed to elucidate the detailed reaction mechanism. Such studies would involve calculating the energies of reactants, transition states, and products to map out the lowest energy reaction pathway. This would provide valuable insights into the regioselectivity of the formylation at the 7-position and the roles of the reagents involved. At present, detailed computational studies on the reaction mechanism for the synthesis of this specific compound are not available in the literature.

Structure Activity Relationship Sar Studies and Mechanistic Insights Excluding Clinical Data

Design and Synthesis of 4,6-Dimethoxy-1H-indole-7-carbaldehyde Derivatives

The indole (B1671886) scaffold is a prominent feature in many natural and synthetic biologically active compounds. mdpi.com The synthesis of derivatives from a core molecule like 4,6-dimethoxy-1H-indole-7-carbaldehyde is a key strategy in medicinal chemistry to explore and optimize therapeutic potential. mdpi.com The starting material, methyl 4,6-dimethoxyindole-2-carboxylate, can be synthesized via methods like the Hemetsberger reaction. researchgate.net Subsequent formylation, often using the Vilsmeier-Haack reaction, selectively installs a carbaldehyde group at the C7 position, yielding the target precursor. researchgate.net From this core, various derivatives are designed and synthesized by modifying key functional groups.

The carbaldehyde group at the 7-position of the indole ring is a versatile handle for synthetic transformations, allowing for the creation of diverse derivatives through condensation reactions. researchgate.net A common strategy involves Schiff base condensation with amine-containing moieties to generate new functionalities like thiosemicarbazones, hydrazide-hydrazones, and azines. researchgate.net

For instance, reacting 4,6-dimethoxy-1H-indole-7-carbaldehyde with various thiosemicarbazides in ethanol (B145695) with an acetic acid catalyst produces a series of indole-7-thiosemicarbazone derivatives. researchgate.net Similarly, condensation with hydrazones can be used to generate biologically important hydrazide-hydrazone functionalities.

Another modification involves a Schiff base reaction with 4,6-dimethoxyindole-7-hydrazone and a range of substituted carbaldehydes to yield unsymmetrical azine systems, which possess a characteristic -C=N-N=C- diimine linkage.

| Parent Compound | Reactant | Resulting Derivative Class | Key Functional Group |

|---|---|---|---|

| 4,6-dimethoxy-1H-indole-7-carbaldehyde | Thiosemicarbazides | Thiosemicarbazones | -CH=N-NH-C(=S)NRR' |

| 4,6-dimethoxy-1H-indole-7-carbaldehyde | Indole hydrazones and Carboxylic acids | Hydrazide-hydrazones | -(C=O)NHN=CH- |

| 4,6-dimethoxyindole-7-hydrazone | Substituted Carbaldehydes | Unsymmetrical Azines | -C=N-N=C- |

Modification of the indole nitrogen (N-1 position) is a frequently employed strategy to alter the physicochemical properties and biological activity of indole derivatives. N-alkylation or N-acylation can influence the molecule's planarity, hydrogen bonding capacity, and metabolic stability. mdpi.com

While specific examples for the 4,6-dimethoxy-1H-indole-7-carbaldehyde scaffold are not extensively detailed in the reviewed literature, studies on the related indole-3-carbaldehyde provide valuable insights into this approach. For example, N-alkylation of 1H-indole-3-carbaldehyde can be achieved using alkyl halides like methyl iodide or benzyl (B1604629) chloride in the presence of a base such as potassium carbonate, leading to N-methyl and N-benzyl derivatives, respectively. mdpi.com These N-substituted precursors can then be further modified, for instance, by converting the carbaldehyde to an oxime, to explore activities like urease inhibition. mdpi.com Similarly, N-acylation with reagents like chloroacetyl chloride introduces a reactive handle for further conjugation with various amines.

When derivatives of 4,6-dimethoxy-1H-indole-7-carbaldehyde are synthesized to include an additional phenyl ring, substitutions on this ring can significantly impact biological activity. This is a classic SAR strategy to probe the steric and electronic requirements of a biological target's binding site.

In one study, a series of 4-indolyl-2-arylaminopyrimidine derivatives were synthesized, and the substitutions on the 2-aryl amino group were evaluated for anti-inflammatory activity. The results indicated that an amino group on the phenyl ring was a critical pharmacophore. Altering this amino group to a nitro group, for instance, led to a reduction in activity. nih.gov

Another example is seen in the synthesis of unsymmetrical azines from 4,6-dimethoxyindole-7-hydrazone, where various substituted aromatic carbaldehydes are used. The nature and position of substituents on the phenyl ring of the carbaldehyde reactant were found to influence the antioxidant and anticholinesterase activities of the final products.

| Derivative Class | Phenyl Ring Location | Substitution Examples | Impact on Activity |

|---|---|---|---|

| 4-Indolyl-2-arylaminopyrimidines | 2-Aryl amino group | Amino vs. Nitro group | Amino group found to be an important pharmacophore for anti-inflammatory activity. nih.gov |

| Unsymmetrical Azines | Derived from substituted carbaldehyde | Varied aromatic substitutions | Substituents influence antioxidant and anticholinesterase potentials. |

Exploration of Intrinsic Biological Activity at the Molecular Level

The intrinsic biological activity of 4,6-dimethoxy-1H-indole-7-carbaldehyde derivatives has been primarily explored through in vitro enzyme inhibition assays. These studies provide direct evidence of molecular interactions and are crucial for understanding the mechanism of action.

Derivatives of 4,6-dimethoxy-1H-indole-7-carbaldehyde have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the management of Alzheimer's disease. researchgate.net

Thiosemicarbazone derivatives have shown varied inhibitory activities. For example, the derivative methyl (Z)-4,6-dimethoxy-7-(((4-methylthiosemicarbazono)methyl))-1H-indole-2-carboxylate exhibited moderate inhibition against both AChE (22.59 ± 0.63% inhibition) and BChE (26.68 ± 0.99% inhibition). researchgate.net In contrast, some analogues showed selective but modest inhibition of BChE, with no activity against AChE. researchgate.net

Hydrazide-hydrazone derivatives have also been investigated. In one study, a compound from this class demonstrated the highest inhibition against both AChE and BChE, with inhibition values of 83.31% and 73.55%, respectively, highlighting the potential of this structural motif.

| Derivative Class | Compound Example | AChE Inhibition (%) | BChE Inhibition (%) |

|---|---|---|---|

| Thiosemicarbazone | Methyl (Z)-4,6-dimethoxy-7-(((4-methylthiosemicarbazono)methyl))-1H-indole-2-carboxylate | 22.59 ± 0.63 | 26.68 ± 0.99 researchgate.net |

| Thiosemicarbazone | Methyl (Z)-4,6-dimethoxy-7-((thiosemicarbazono)methyl)-1H-indole-2-carboxylate | NA | 31.90 ± 0.37 researchgate.net |

| Thiosemicarbazone | Methyl (Z)-7-(((4,4-dimethylthiosemicarbazono)methyl))-4,6-dimethoxy-1H-indole-2-carboxylate | NA | 24.37 ± 0.56 researchgate.net |

| Hydrazide-hydrazone | Compound 11b (from a related series) | 83.31 | 73.55 |

While specific receptor binding profile data for derivatives of 4,6-dimethoxy-1H-indole-7-carbaldehyde were not extensively available in the reviewed literature, the broader class of indole derivatives is well-known for interacting with various G protein-coupled receptors (GPCRs), particularly serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors. nih.govresearchgate.net These interactions are central to their roles in the central nervous system. nih.gov

Studies on various indole-containing molecules have shown high affinity for multiple serotonin receptor subtypes, including 5-HT1A, 5-HT2A, 5-HT1B/1D, 5-HT6, and 5-HT7. mdpi.comnih.gov The primary interaction often involves a salt bridge between a protonatable nitrogen atom in the ligand and a conserved aspartate residue in the receptor. mdpi.com Similarly, certain indole derivatives have been synthesized and shown to bind to dopamine D1 and D2 receptors, acting as agonists or antagonists. researchgate.netproquest.com The specific substitution pattern on the indole core and its side chains dictates the affinity and selectivity for these receptor subtypes. Therefore, it is plausible that derivatives of 4,6-dimethoxy-1H-indole-7-carbaldehyde could be profiled for activity at these key CNS receptors in future research.

Anti-Proliferative Mechanisms (e.g., Tubulin Polymerization Inhibition)

Derivatives of 4,6-dimethoxy-1H-indole have been investigated for their anti-proliferative activities, with studies pointing towards mechanisms that disrupt cellular division. samipubco.comresearchgate.net The indole nucleus is a core structure in many compounds identified as tubulin inhibitors, which are a significant class of anticancer agents. nih.gov These agents interfere with tubulin function, a critical component of the cellular cytoskeleton involved in mitosis. nih.gov

The anti-proliferative mechanism of indole derivatives often involves the inhibition of tubulin polymerization. nih.gov This disruption of microtubule dynamics leads to an arrest of the cell cycle, typically in the G2/M phase, which subsequently induces apoptosis or cell death. researchgate.net Research on various indole-based molecules has shown that they can exhibit potent inhibition of tubulin polymerization, with some compounds demonstrating activity comparable to established agents like Combretastatin A-4 (CA-4). nih.govresearchgate.net

In a study involving new heterocyclic compounds derived from 4,6-dimethoxy-1H-indole, several derivatives demonstrated notable activity against the MCF-7 breast cancer cell line. researchgate.net Specifically, compounds featuring a diazetidine-2-thione ring (R3) or hydrazine-related moieties (R6, R9, R11) showed strong activity, with IC50 values indicating significant cytotoxic potential. samipubco.comresearchgate.net While the precise mechanism for these specific 4,6-dimethoxy-1H-indole derivatives was not fully elucidated in the study, the established role of the indole scaffold as a tubulin inhibitor suggests a likely mode of action. nih.govresearchgate.net The structural features of these active derivatives, particularly the presence of NH groups, appear to be crucial for their anti-proliferative effects. researchgate.net

| Compound | Key Structural Feature | IC50 (µg/mL) | Reference |

|---|---|---|---|

| R3 | Diazetidine-2-thione | 31.06 | samipubco.comresearchgate.net |

| R6 | Hydrazine-derived | 39.43 | samipubco.comresearchgate.net |

| R9 | Urea-derived | 45.17 | samipubco.comresearchgate.net |

| R11 | Thiourea-derived | 51.23 | samipubco.comresearchgate.net |

Antioxidant Mechanisms (e.g., Radical Scavenging)

The antioxidant potential of 4,6-dimethoxy-1H-indole derivatives has been explored through their ability to scavenge free radicals. The core mechanism often involves the indole ring's N-H group, which can donate a hydrogen atom (Hydrogen Atom Transfer, HAT) or an electron (Single Electron Transfer, SET) to neutralize reactive oxygen species (ROS). nih.gov This action forms a resonance-stabilized indolyl radical, preventing further oxidative damage. nih.gov

Novel thiosemicarbazone derivatives synthesized from 4,6-dimethoxy-1H-indole-7-carbaldehyde have been systematically evaluated for their antioxidant properties using multiple assays. researchgate.net These assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) cationic radical decolorization assay, and the cupric ion reducing antioxidant capacity (CUPRAC) assay, provide a comprehensive profile of the compounds' antioxidant mechanisms. researchgate.net

The studies revealed that the antioxidant capacity is closely linked to the specific substitutions on the thiosemicarbazone moiety. For instance, certain methyl-substituted compounds displayed the highest activity in the ABTS and CUPRAC assays, highlighting their ability to scavenge cationic radicals and reduce metal ions. researchgate.net The general antioxidant activity of indole derivatives is often related to the number and position of electron-donating groups, such as hydroxyl or methoxy (B1213986) groups, on associated aromatic rings. unife.it

| Compound | Substitution | Assay | Activity Highlight | Reference |

|---|---|---|---|---|

| 8b | Methyl-substituted | ABTS | Highest inhibition | researchgate.net |

| 8b | Methyl-substituted | CUPRAC | Highest absorbance | researchgate.net |

| 9b | Methyl-substituted | ABTS | Highest inhibition | researchgate.net |

| 9b | Methyl-substituted | CUPRAC | Highest absorbance | researchgate.net |

| 9c | Not specified | DPPH | Best activity | researchgate.net |

Antimicrobial Mechanisms

Indole and its derivatives are recognized for a wide spectrum of biological activities, including antimicrobial effects. samipubco.comsamipubco.com The development of resistance to existing antimicrobial drugs necessitates the synthesis of new, effective agents. researchgate.net Heterocyclic compounds derived from 4,6-dimethoxy-1H-indole have been synthesized and tested for their antibacterial activity with promising results. samipubco.comresearchgate.net

The precise antimicrobial mechanisms of these specific indole derivatives are multifaceted and can involve the disruption of bacterial cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid synthesis. The planar structure of the indole ring allows it to intercalate with bacterial DNA, while various functional groups can interact with bacterial proteins. Newly synthesized pyrazole, isoxazole, and pyrimidine (B1678525) derivatives of 4,6-dimethoxy-1H-indole have shown good antibacterial activity. samipubco.com The introduction of different heterocyclic systems to the indole core is a key strategy to enhance potency and broaden the spectrum of activity against various bacterial pathogens. samipubco.comsamipubco.com

Elucidation of Molecular Mechanisms of Action for Derivatives

The molecular mechanisms of action for derivatives of 4,6-dimethoxy-1H-indole-7-carbaldehyde are intrinsically linked to their structural modifications.

Anti-Proliferative Action: For derivatives exhibiting anti-proliferative effects, the primary molecular mechanism is the inhibition of tubulin polymerization. nih.gov The indole scaffold acts as a pharmacophore that binds to the colchicine-binding site on β-tubulin, disrupting the formation of the mitotic spindle. nih.gov This leads to cell cycle arrest in the G2/M phase and triggers apoptosis. The addition of heterocyclic rings and specific functional groups, such as those in compounds R3, R6, R9, and R11, enhances this activity, likely by improving the binding affinity to tubulin or by influencing cellular uptake and stability. researchgate.net

Antioxidant Action: The antioxidant mechanism of thiosemicarbazone and hydrazone derivatives is centered on their ability to donate electrons or hydrogen atoms to neutralize free radicals. researchgate.netunife.it The indole nitrogen is a key electron donor. nih.gov The extended conjugation provided by the thiosemicarbazone or hydrazone side chain helps to stabilize the resulting radical, enhancing the compound's scavenging ability. Substituents on this side chain, such as methyl groups, can further modulate the electronic properties and, consequently, the antioxidant potency. researchgate.net

Correlation between Structural Features and Observed Activities

A clear correlation exists between the structural features of 4,6-dimethoxy-1H-indole-7-carbaldehyde derivatives and their biological activities.

Anti-Proliferative Activity: The presence of an N-H group within the heterocyclic additions appears to be a significant feature for strong anti-proliferative activity against MCF-7 cells. researchgate.net The derivatives R3 (diazetidine-2-thione), R6 (hydrazine-derived), R9 (urea-derived), and R11 (thiourea-derived) all contain this moiety and demonstrated the highest cytotoxicity in the series. samipubco.comresearchgate.net This suggests that the hydrogen-bonding capability of the N-H proton may be crucial for target interaction, presumably with tubulin. nih.gov

Antioxidant Activity: For the thiosemicarbazone derivatives, substitution at the terminal nitrogen of the side chain directly influences antioxidant capacity. The introduction of methyl groups (compounds 8b and 9b) resulted in the highest activity in the ABTS and CUPRAC assays. researchgate.net This indicates that small, electron-donating alkyl groups can enhance the radical scavenging and reducing properties of the molecule. In a broader context of indole derivatives, the presence and position of hydroxyl and methoxy groups on attached aryl rings are paramount for high antioxidant capacity. unife.it

Antimicrobial Activity: The synthesis of various heterocyclic systems attached to the 4,6-dimethoxy-1H-indole core demonstrates that the nature of the appended ring system is a key determinant of antibacterial efficacy. samipubco.comsamipubco.com The creation of pyrazole, isoxazole, and pyrimidine derivatives from a common intermediate highlights a strategy where modifying the heterocyclic component allows for the modulation of antimicrobial potency and spectrum. samipubco.com

Future Directions and Research Perspectives

Development of Novel and Efficient Synthetic Routes

While specific high-yield syntheses for 4,6-dimethoxy-1H-indole-7-carbaldehyde are not extensively documented in publicly available literature, the exploration of established indole (B1671886) synthetic methodologies presents a clear path forward. Future research should focus on adapting and optimizing classical indole syntheses to improve the accessibility of this specific carbaldehyde.

One promising avenue is the Hemetsberger indole synthesis , which involves the thermal decomposition of α-azidocinnamate esters. semanticscholar.orgresearchgate.net This method is particularly effective for producing indole-2-carboxylic acid derivatives, which could potentially be converted to the target carbaldehyde. semanticscholar.org A key area of investigation would be the synthesis of the requisite 3,5-dimethoxy-2-nitrobenzaldehyde precursor and its subsequent condensation and cyclization.

Another important strategy to investigate is the Vilsmeier-Haack reaction . organic-chemistry.orgijpcbs.com This reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.com Given that 4,6-dimethoxyindole (B1331502) is an electron-rich system, direct formylation at the C7 position could be a viable and efficient route. arkat-usa.org Future studies should focus on optimizing reaction conditions, such as the choice of formylating agent and solvent, to achieve high regioselectivity and yield for the 7-formyl derivative over other possible isomers.

Further research could also explore modern catalytic approaches, such as transition-metal-catalyzed C-H activation and functionalization, to introduce the formyl group at the C7 position of the pre-formed 4,6-dimethoxyindole core. These methods could offer milder reaction conditions and improved efficiency.

Exploration of New Reactivity Modes and Transformations

The aldehyde functionality at the C7 position of 4,6-dimethoxy-1H-indole-7-carbaldehyde is a versatile handle for a wide range of chemical transformations. To date, its reactivity has been demonstrated in Schiff base condensations with thiosemicarbazides to form thiosemicarbazone derivatives. researchgate.net

Future research should aim to explore a broader spectrum of its reactivity. A particularly interesting avenue would be the investigation of the extended Vilsmeier reaction . This reaction, which utilizes reagents like 3-dimethylaminopropenal and phosphoryl chloride, can introduce a propenal substituent onto activated indoles. arkat-usa.org Applying this reaction to 4,6-dimethoxy-1H-indole-7-carbaldehyde could lead to novel di-aldehyde or related derivatives, offering opportunities for complex molecular constructions. The influence of the existing aldehyde group on the regioselectivity of the extended Vilsmeier reaction would be a key aspect to investigate.

Additionally, the aldehyde group can serve as a precursor for a variety of other functional groups through reactions such as:

Oxidation to a carboxylic acid.

Reduction to a hydroxymethyl group.

Wittig-type reactions to introduce carbon-carbon double bonds.

Henry and aldol (B89426) reactions for carbon-carbon bond formation.

Systematic exploration of these transformations will significantly expand the synthetic utility of this indole derivative.

Rational Design of Derivatives with Targeted Molecular Interactions

The existing research on thiosemicarbazone derivatives of 4,6-dimethoxy-1H-indole-7-carbaldehyde, which have shown potential as antioxidant and anticholinesterase agents, provides a strong foundation for the rational design of new bioactive molecules. researchgate.net

Future work in this area should focus on a systematic structure-activity relationship (SAR) study. This could involve:

Modification of the thiosemicarbazide (B42300) moiety : Introducing a diverse range of substituents on the terminal nitrogen of the thiosemicarbazide could modulate the biological activity and physicochemical properties of the resulting derivatives.

Introduction of different side chains : Replacing the thiosemicarbazone linkage with other pharmacologically relevant groups through different condensation reactions with the aldehyde.

Bioisosteric replacement : Replacing the aldehyde with other functional groups known to interact with specific biological targets.

By combining these synthetic modifications with computational modeling and in vitro screening, it will be possible to design and synthesize new derivatives with enhanced potency and selectivity for specific biological targets.

Integration of Advanced Spectroscopic and Computational Techniques for Deeper Understanding

A thorough understanding of the structural and electronic properties of 4,6-dimethoxy-1H-indole-7-carbaldehyde and its derivatives is crucial for predicting their reactivity and designing new applications. While basic characterization has been performed for some derivatives, a more in-depth analysis using advanced techniques is warranted.

Future research should incorporate a synergistic approach of experimental and computational methods. This would involve:

Advanced Spectroscopic Techniques : Detailed analysis using 2D NMR techniques (COSY, HSQC, HMBC), X-ray crystallography, and advanced mass spectrometry methods to unambiguously determine the structure and conformation of new derivatives.

Computational Chemistry : Employing Density Functional Theory (DFT) and other quantum chemical methods to calculate molecular geometries, electronic structures, vibrational frequencies, and NMR chemical shifts. This will aid in the interpretation of experimental data and provide insights into the molecule's reactivity and intermolecular interactions.

Such integrated studies will provide a deeper understanding of the structure-property relationships within this class of compounds.

Applications in Materials Science and Chemical Sensing (Non-Biological)

The unique electronic properties of the 4,6-dimethoxy-1H-indole-7-carbaldehyde scaffold suggest potential applications beyond the biological realm, particularly in materials science and chemical sensing. The indole nucleus is known to be a good fluorophore, and its properties can be tuned by the introduction of substituents.

Future research should explore the potential of this compound and its derivatives as:

Fluorescent Probes : The aldehyde group can be functionalized with specific recognition moieties to create fluorescent sensors for detecting ions or small molecules. The methoxy (B1213986) groups can enhance the quantum yield and photostability of the fluorophore. The development of such probes could be guided by the successful use of other methoxy-substituted indole aldehydes in this field. chemimpex.com

Organic Electronic Materials : Indole derivatives have been investigated for their potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electron-rich nature of the 4,6-dimethoxyindole core, combined with the possibility of extending conjugation through the aldehyde group, makes this a promising scaffold for the synthesis of new organic electronic materials.

Exploration of these non-biological applications will open up new avenues for the utilization of this versatile chemical compound.

Q & A

Q. What are the standard synthetic routes for 4,6-dimethoxy-1H-indole-7-carbaldehyde, and how can purity be ensured?

The compound is synthesized via condensation reactions, such as refluxing 4,6-dimethoxy-2-methyl-3-phenylindole-7-carbaldehyde with S-benzyl dithiocarbazate in ethanol under acidic conditions (e.g., acetic acid) for 6 hours. Purification involves slow evaporation of DMF solutions to yield crystalline products, followed by filtration and washing with cold ethanol . Purity is confirmed via melting point analysis, NMR spectroscopy, and high-performance liquid chromatography (HPLC).

Q. Which spectroscopic techniques are critical for characterizing 4,6-dimethoxy-1H-indole-7-carbaldehyde?

Essential techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and methoxy group integration.

- IR spectroscopy to identify aldehyde C=O stretching (~1700 cm⁻¹) and indole N–H bands (~3400 cm⁻¹).

- Single-crystal X-ray diffraction (SCXRD) for unambiguous structural determination, with refinement using SHELXL .

- Mass spectrometry (MS) to verify molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SCXRD) be optimized for structural analysis of derivatives?

- Crystal Growth : Use slow evaporation of polar aprotic solvents (e.g., DMF or DMSO) to obtain high-quality crystals .

- Refinement : Employ SHELXL for hydrogen atom placement (riding model with Uiso = 1.2–1.5×Ueq of parent atoms) and anisotropic displacement parameters for non-H atoms. Validate using R-factor convergence (< 0.05) and residual electron density analysis .

- Validation Tools : Cross-check with OLEX2 for structure solution workflows and PLATON for symmetry checks .

Q. What computational approaches are used to study electronic properties, and how do they align with experimental data?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) using B3LYP/6-31G(d,p) basis sets. Compare experimental UV-Vis spectra with computed electronic transitions .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O, π–π stacking) in crystal packing, correlating with SCXRD contact distances .

- Charge Density Analysis : Use multipole refinement (e.g., in SHELXL) to map electrostatic potentials and validate against DFT-derived charges .

Q. How can researchers resolve contradictions in crystallographic or synthetic data across studies?

- Refinement Parameters : Compare SHELXL refinement strategies (e.g., weighting schemes, hydrogen treatment) to identify systematic errors .

- Reproducibility Checks : Replicate synthesis under controlled conditions (solvent, temperature, catalyst) and characterize intermediates via in-situ IR or LC-MS.

- Data Transparency : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for sharing raw crystallographic data (e.g., CIF files) and synthetic protocols .

Q. What strategies improve yield and selectivity in synthesizing functionalized derivatives?

- Reaction Optimization : Use Design of Experiments (DoE) to test variables (e.g., solvent polarity, acid catalysts, temperature). For example, acetic acid in ethanol enhances Schiff base formation .

- Selective Functionalization : Protect the aldehyde group with trimethylsilyl chloride during indole ring substitutions to prevent side reactions.

- Monitoring Tools : Employ thin-layer chromatography (TLC) or in-situ NMR to track reaction progress and intermediate stability.

Methodological Notes

- Crystallography : Always deposit SCXRD data in the Cambridge Structural Database (CSD) or Crystallography Open Database (COD) for peer validation .

- Computational Validation : Benchmark DFT results against experimental SCXRD metrics (e.g., bond lengths, angles) to ensure methodological accuracy .

- Contradiction Mitigation : Cross-validate spectroscopic and crystallographic findings with independent techniques (e.g., powder XRD for phase purity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.